REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH2:5][NH:6][C:7]([c:8]1[c:9]([O:10][CH3:11])[cH:12][c:13]([NH2:14])[c:15]([Cl:16])[cH:17]1)=[O:18])[CH2:19][CH3:20].[CH3:53][CH:54]([OH:55])[CH3:56].[NH2:21][c:22]1[cH:23][c:24]([O:51][CH3:52])[c:25]([C:26](=[O:27])[NH:28][CH:29]2[CH:30]([O:46][CH3:47])[CH2:31][N:32]([CH2:35][CH2:36][CH2:37][O:38][c:39]3[cH:40][cH:41][c:42]([F:45])[cH:43][cH:44]3)[CH2:33][CH2:34]2)[cH:48][c:49]1[Cl:50]>>[NH2:21][c:22]1[cH:23][c:24]([OH:51])[c:25]([C:26](=[O:27])[NH:28][CH:29]2[CH:30]([O:46][CH3:47])[CH2:31][N:32]([CH2:35][CH2:36][CH2:37][O:38][c:39]3[cH:40][cH:41][c:42]([F:45])[cH:43][cH:44]3)[CH2:33][CH2:34]2)[cH:48][c:49]1[Cl:50]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCNC(=O)c1cc(Cl)c(N)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)c(Cl)cc1C(=O)NC1CCN(CCCOc2ccc(F)cc2)CC1OC
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Name
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Type
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product
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Smiles
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COC1CN(CCCOc2ccc(F)cc2)CCC1NC(=O)c1cc(Cl)c(N)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |